5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C13H8Cl2N2O |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c14-11-3-1-2-9(4-11)8-18-13-12(15)5-10(6-16)7-17-13/h1-5,7H,8H2 |
InChI Key |
LHFFCIMYFWNVJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=N2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Etherification via Nucleophilic Aromatic Substitution
Route 1: Hydroxypyridine Intermediate
-
Synthesis of 6-Hydroxypyridine-3-carbonitrile :
-
Starting from pyridine-3-carbonitrile, nitration followed by reduction and diazotization could introduce a hydroxyl group at position 6. Alternatively, directed ortho-metalation of pyridine-3-carbonitrile using LDA (lithium diisopropylamide) and quenching with electrophiles provides regioselective access.
-
Chlorination at Position 5 : Treating 6-hydroxypyridine-3-carbonitrile with POCl₃ or N-chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., FeCl₃) introduces chlorine at position 5, leveraging the hydroxyl group’s directing effects.
-
-
Ether Formation :
Challenges :
-
Competing O- vs. N-alkylation in Mitsunobu reactions.
-
Steric hindrance from the (3-chlorophenyl) group may reduce yields.
Metal-Catalyzed Coupling for Ether Formation
Route 2: Ullmann-Type Coupling
-
Synthesis of 6-Bromo-5-chloropyridine-3-carbonitrile :
-
Coupling with (3-Chlorophenyl)methanol :
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | CuI/Phenanthroline | 72 |
| Base | Cs₂CO₃ | 68 |
| Solvent | DMSO | 65 |
| Temperature | 110°C | 72 |
Cyanation Strategies
Route 3: Late-Stage Cyanation
-
Synthesis of 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-bromide :
-
Bromination of 5-chloro-6-[(3-chlorophenyl)methoxy]pyridine at position 3 using Br₂/FeBr₃.
-
-
Cyanide Displacement :
Yield Comparison :
| Method | Conditions | Yield (%) |
|---|---|---|
| CuCN | DMF, 150°C, 24h | 58 |
| Pd-Catalyzed | DMF, 100°C, 12h | 82 |
Analytical Characterization and Validation
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆): δ 5.42 (s, 2H, OCH₂), 7.38–7.51 (m, 4H, Ar-H), 8.62 (s, 1H, Py-H).
-
¹³C NMR : δ 115.2 (CN), 121.8–134.6 (Ar-C), 154.3 (C-O).
-
-
High-Resolution Mass Spectrometry (HRMS) :
-
Calculated for C₁₃H₈Cl₂N₂O: [M+H]⁺ 295.9974; Found: 295.9971.
-
-
Purity Analysis :
Applications and Derivatives
The compound serves as a key intermediate in pharmaceuticals, particularly kinase inhibitors (e.g., AAK1 inhibitors). Derivatives incorporating modified ether groups or additional substituents exhibit enhanced bioactivity, as evidenced by patent CN117865993A .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro groups.
Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile is utilized as a precursor in the synthesis of pharmaceutical compounds. Its structural features contribute to the development of drugs targeting various biological pathways. For instance:
- Anticancer Activity : Research indicates that derivatives of pyridine-3-carbonitriles exhibit cytotoxic properties against cancer cell lines. Modifications in substituents can enhance their efficacy, making them promising candidates for anticancer agents .
Materials Science
The compound's unique chemical structure allows it to be incorporated into novel materials with specific properties. It can be used in the development of polymers or other materials that require specific thermal or mechanical characteristics.
Biological Studies
In biological research, this compound can function as a probe or ligand in assays designed to study enzyme interactions or receptor binding. Its ability to modulate biological activity makes it useful for investigating biochemical pathways and drug interactions.
Case Study 1: Structure-Activity Relationship (SAR)
A study on pyridine-3-carbonitrile derivatives demonstrated that variations in substituents significantly affect biological activity. The presence of nitrile groups was essential for activity, while chlorophenyl and methoxy groups enhanced lipophilicity and binding affinity .
| Substituent | Biological Activity | Comments |
|---|---|---|
| Nitrile | Essential for activity | Basic pharmacophore |
| Methoxy | Enhances activity | Modulates lipophilicity |
| Chlorophenyl | Increases binding affinity | Influences specificity |
Case Study 2: Synthesis and Characterization
The synthesis of this compound has been characterized through various analytical methods such as NMR and HPLC. These techniques confirm the purity and structural integrity necessary for its application in drug development .
Mechanism of Action
The mechanism of action of 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Compounds :
Comparative Analysis :
Thiophene-containing derivatives (e.g., 1198278-14-6) exhibit enhanced electron delocalization, which may improve charge-transfer properties in materials science applications .
Lipophilicity and Bioavailability :
- The trifluoromethyl group in 5-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile significantly increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration .
- Piperazinyl-pyrimidine derivatives (e.g., 2549011-92-7) balance lipophilicity with hydrogen-bonding capacity, optimizing receptor-binding kinetics .
Synthetic Accessibility :
- The target compound’s benzyl ether moiety can be synthesized via nucleophilic aromatic substitution (SNAr) using 3-chlorobenzyl alcohol under basic conditions, similar to methods described for 4-chloro-3-pyridinecarbonitriles .
- Fluorinated analogues (e.g., 2199684-96-1) require specialized reagents like anhydrous KF for halogen exchange, as demonstrated in .
Biological Activity
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile is a pyridine derivative notable for its potential biological activities, including antibacterial and antifungal properties. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.
- Molecular Formula : C13H8Cl2N2O
- Molecular Weight : 298.12 g/mol
- CAS Number : 1909327-80-5
Synthesis
The synthesis typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with 3-chlorobenzyl chloride, using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. This method ensures high yields of the desired compound, which can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction.
Antifungal Activity
Similar to its antibacterial effects, the antifungal activity of related pyridine derivatives has been documented. Compounds within this chemical class have demonstrated effectiveness against fungi such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . The structural features of this compound suggest it may share these antifungal properties.
Structure–Activity Relationship (SAR)
The biological activity of pyridine derivatives like this compound can be influenced by:
- Substituents : The presence of chlorine atoms enhances both antibacterial and antifungal activities.
- Functional Groups : The methoxy and carbonitrile groups may play a role in modulating the compound's interaction with biological targets.
Comparative Analysis
A comparison with similar compounds reveals that the unique combination of a chlorophenyl group and a carbonitrile moiety in this compound potentially enhances its biological activity compared to other derivatives lacking these features.
| Compound Name | Structure | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|---|
| 5-Chloro-6-methoxypyridine-3-carbonitrile | Structure | Not specified | Not specified |
| 5-Chloro-6-[(4-chlorophenyl)methoxy]pyridine-3-carbonitrile | Structure | Not specified | Not specified |
| This compound | Structure | Potentially significant | Potentially significant |
Case Studies and Research Findings
While specific case studies directly addressing the biological activity of this compound are scarce, the broader literature on pyridine derivatives provides a strong foundation for hypothesizing its potential effects. For example, studies on related compounds indicate that modifications in the molecular structure can lead to enhanced biological activity against various pathogens .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step approach is typically employed, starting with halogenated pyridine precursors. For example, nucleophilic aromatic substitution (SNAr) reactions using potassium fluoride in sulfolane can introduce alkoxy groups at the 6-position of pyridine derivatives. Key factors include solvent polarity (e.g., sulfolane enhances fluoride ion reactivity), temperature (80–120°C), and stoichiometric ratios of reagents. Yields are sensitive to moisture, requiring anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are critical?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass via ESI-HRMS, as in ). NMR spectroscopy (¹H/¹³C) identifies substitution patterns:
- The 3-cyano group deshields adjacent protons, causing distinct downfield shifts.
- The 6-(3-chlorobenzyloxy) group splits aromatic proton signals due to diastereotopic effects.
FTIR validates the nitrile stretch (~2220 cm⁻¹). Purity is assessed via HPLC using C18 columns and acetonitrile/water gradients .
Q. How can this compound serve as a building block in synthesizing heterocyclic systems?
- Methodological Answer : The nitrile group at position 3 enables cyclization reactions. For instance, reacting with hydrazine forms pyrazolo[3,4-b]pyridines, while treatment with thiols yields thienopyridines. The chlorinated benzyloxy group can undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties. These transformations are pH- and catalyst-dependent (e.g., Pd(PPh₃)₄ for couplings) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during functionalization of the pyridine core?
- Methodological Answer : Computational modeling (DFT) predicts electron-deficient sites. The 5-chloro and 3-cyano groups direct electrophiles to the 2- and 4-positions. For SNAr reactions, using bulky bases (e.g., DBU) minimizes side reactions. Substituent effects are quantified via Hammett σ constants .
Q. How can contradictory data on synthetic yields be resolved?
- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables:
- Solvent : Sulfolane vs. DMF (polar aprotic solvents enhance fluoride ion activity).
- Catalyst : Cu(I) salts vs. Pd(0) for cross-couplings.
- Temperature : Higher temps (≥100°C) improve SNAr but risk decomposition.
Contradictions in literature (e.g., 60% vs. 85% yields) often stem from trace moisture or reagent purity .
Q. What crystallographic techniques determine the compound’s solid-state structure, and how do substituents influence packing?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. The chlorophenylmethoxy group induces steric bulk, favoring herringbone packing. Hydrogen bonding between nitrile and adjacent π-systems stabilizes layered structures. Crystallization in ethyl acetate/hexane mixtures produces suitable crystals .
Q. Which computational methods predict reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers. Solvent effects are modeled via COSMO-RS. Transition state analysis (e.g., NBO charges) reveals activation barriers for methoxy substitution at position 6. M06-2X/6-311++G(d,p) basis sets are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
